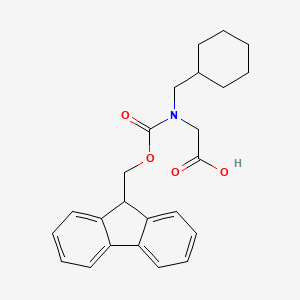

N-Fmoc-N-(cyclohexylmethyl)-glycine

Description

BenchChem offers high-quality N-Fmoc-N-(cyclohexylmethyl)-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-(cyclohexylmethyl)-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSOWPIVIKACBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-N-(cyclohexylmethyl)-glycine CAS 1374785-49-5 properties

CAS 1374785-49-5 | Peptoid Building Block & Backbone Modifier

Executive Summary

N-Fmoc-N-(cyclohexylmethyl)-glycine is a specialized building block used in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics. Unlike standard amino acids where the side chain is attached to the

This structural modification confers two critical properties to the resulting oligomer:

-

Achiral Backbone: The absence of a chiral center at the

-carbon simplifies synthesis but requires specific design strategies to induce helicity (e.g., using chiral side chains elsewhere). -

Proteolytic Stability & Permeability: The N-alkylation prevents the formation of the canonical amide hydrogen bond, disrupting

-sheet aggregation and significantly enhancing resistance to proteases while increasing lipophilicity for better membrane permeability.

Physicochemical Profile

The following data aggregates experimentally determined and computationally predicted properties for CAS 1374785-49-5.

| Property | Value | Note |

| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(cyclohexylmethyl)glycine | IUPAC |

| Molecular Formula | ||

| Molecular Weight | 393.48 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | Standard commercial grade | |

| Solubility | Soluble in DMF, DCM, DMSO | Insoluble in water |

| Predicted Density | ||

| Predicted Boiling Point | At 760 mmHg | |

| Storage | 2-8°C, Desiccated | Hygroscopic |

Structural & Functional Logic

The utility of this compound lies in its ability to introduce a "kink" in the peptide backbone.[1] By substituting the amide proton with a cyclohexylmethyl group, the hydrogen bond donor capability is removed.

Visualization: Structural Connectivity

The following diagram illustrates the functional connectivity of the molecule and its role in preventing aggregation.

Figure 1: Structural decomposition of N-Fmoc-N-(cyclohexylmethyl)-glycine highlighting the N-alkylation site responsible for backbone modification.

Experimental Application: Solid Phase Synthesis

Using N-Fmoc-N-(cyclohexylmethyl)-glycine in Solid Phase Peptide Synthesis (SPPS) presents a specific challenge: Steric Hindrance .

While coupling this molecule to the resin (or growing chain) is relatively standard, the subsequent step—coupling the next amino acid onto the N-(cyclohexylmethyl) terminus—is difficult. Removal of the Fmoc group yields a secondary amine that is sterically crowded by the bulky cyclohexyl ring.

Protocol: Incorporation & Subsequent Chain Elongation

Reagents Required:

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly preferred over HBTU/TBTU due to higher reactivity.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

-

Monitoring: Chloranil Test (Standard Kaiser test does not work for secondary amines).

Step-by-Step Workflow:

-

Coupling of N-Fmoc-N-(cyclohexylmethyl)-glycine:

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (

min).[2] -

Critical Note: This exposes the secondary amine:

.

-

-

Coupling the NEXT Amino Acid (The Critical Step):

-

Challenge: The nucleophile is now a bulky secondary amine.

-

Condition A (Standard): Use HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq). Double couple (

hours). -

Condition B (Difficult Sequences): Use PyBroP or BTC (Bis(trichloromethyl)carbonate) activation if HATU fails.

-

Validation: Use the Chloranil Test or p-Nitrophenol ester test . A positive result (blue/green spots) indicates unreacted secondary amines.

-

Visualization: SPPS Decision Tree

Figure 2: Logic flow for incorporating N-substituted glycines, emphasizing the critical monitoring of secondary amine acylation.

Troubleshooting & Optimization

-

Aggregation: If synthesis fails after incorporating this residue, it is likely due to "difficult sequence" aggregation. The N-alkyl group usually helps solubility, but if the surrounding residues are hydrophobic, use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) or elevate temperature to 50°C (Microwave SPPS).

-

Racemization: N-substituted glycines are achiral, so racemization of this residue is impossible. However, high-temperature coupling of the next chiral amino acid onto this secondary amine can induce racemization of the incoming AA. Keep the "Couple 2" step (Fig 2) below 50°C if using Cysteine or Histidine.

References

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (

-Peptoids) and Derivatives.[3][4][5] Molecules, 15(8), 5282–5335. -

BenchChem. Technical Support: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives.

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

-

Sigma-Aldrich. Fmoc-N-(cyclohexyl)-glycine Product Specification.

Sources

Structural Dynamics and Synthetic Utility of N-Fmoc-N-(cyclohexylmethyl)-glycine

An In-Depth Technical Guide for Peptidomimetic Design

Abstract

This technical guide provides a comprehensive structural and functional analysis of N-Fmoc-N-(cyclohexylmethyl)-glycine (CAS: 1374785-49-5), a critical building block in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids, this molecule features a side chain attached to the nitrogen atom rather than the

Structural Anatomy & Chemical Identity[1][2]

The distinction between N-Fmoc-N-(cyclohexylmethyl)-glycine (a peptoid monomer) and its isomer Fmoc-Cyclohexylglycine (a non-natural amino acid) is a frequent source of error in reagent selection.

-

Peptoid Monomer (Target): The cyclohexylmethyl group is attached to the backbone nitrogen. This results in an achiral glycine scaffold (unless the side chain itself is chiral) and a tertiary amide bond upon coupling.

-

Amino Acid Isomer (Chg): The cyclohexyl group is attached to the

-carbon. This retains the secondary amide proton.

1.1 Molecular Specifications

| Property | Specification |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(cyclohexylmethyl)amino]acetic acid |

| Common Name | Fmoc-Nchx-Gly-OH; Fmoc-N-(cyclohexylmethyl)glycine |

| CAS Number | 1374785-49-5 |

| Molecular Formula | |

| Molecular Weight | 393.48 g/mol |

| Chirality | Achiral (Glycine core) |

| Protecting Group | Fmoc (Base-labile) |

| Solubility | High in DCM, DMF; Low in Water, Hexanes |

1.2 Structural Connectivity Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the steric bulk of the Fmoc group and the lipophilic N-substitution.

Figure 1. Functional decomposition of N-Fmoc-N-(cyclohexylmethyl)-glycine showing the central tertiary carbamate linkage.

Synthesis Strategy: The Monomer Method

While peptoids are often synthesized via the "Submonomer Method" (stepwise alkylation on resin), the use of pre-made N-Fmoc-N-alkyl-glycine monomers is preferred when:

-

Sequence Precision is Critical: To avoid deletion sequences common in difficult submonomer alkylations.

-

Convergent Synthesis: When fragment condensation is required.

-

Scale-up: Purified monomers ensure higher purity in the final oligomer.

The synthesis of the monomer itself typically proceeds via Reductive Amination , avoiding the over-alkylation issues associated with direct alkyl halide substitution.

2.1 Optimized Synthetic Route

-

Imine Formation: Condensation of Glycine tert-butyl ester (H-Gly-OtBu) with Cyclohexanecarboxaldehyde.

-

Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (

) to form the secondary amine. -

Fmoc Protection: Reaction with Fmoc-OSu or Fmoc-Cl under basic conditions (

). -

Acidolysis: Removal of the tert-butyl ester using TFA/DCM to yield the free acid.

Figure 2. Step-wise synthesis of the monomer via reductive amination to ensure mono-alkylation.

Physicochemical Properties & Analytical Challenges

3.1 Cis/Trans Rotamerism

A defining feature of N-Fmoc-N-alkyl glycines is the presence of cis/trans isomers around the tertiary carbamate bond (Fmoc-N bond). Unlike secondary amides (which prefer trans), tertiary carbamates often exist as a mixture of rotamers in slow exchange on the NMR time scale.

-

NMR Impact: Proton (

) and Carbon ( -

Validation: To confirm purity versus rotamerism, perform Variable Temperature (VT) NMR (e.g., at 60°C or 80°C in DMSO-

). The peaks should coalesce into sharp singlets as the rotation rate increases.

3.2 Solubility Profile

The cyclohexylmethyl group adds significant lipophilicity compared to a standard Glycine or Alanine residue.

-

Preferred Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Poor Solvents: Water, Diethyl Ether, Hexanes (often used to precipitate the product).

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-Fmoc-N-(cyclohexylmethyl)-glycine into a peptide or peptoid sequence presents specific steric challenges. The bulky N-substitution hinders the approach of the incoming activated amino acid.

4.1 Coupling Protocols

Standard DIC/HOBt coupling is often insufficient for coupling onto the secondary amine of a growing peptoid chain, or coupling the bulky monomer to the chain.

-

Recommended Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Reaction Time: Extended coupling times (2x 1 hour) or double coupling is recommended.

-

Kaiser Test: The Kaiser test (ninhydrin) does not work on N-alkylated residues (secondary amines). Use the Chloranil Test or Acetaldehyde/Chloranil for detection of free secondary amines.

Figure 3. SPPS cycle modifications required for sterically hindered N-alkylated monomers.

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Advanced ChemBlocks. (2025). "N-Fmoc-N-(cyclohexylmethyl)-glycine Product Specifications." AChemBlock Catalog.

-

Di Gioia, M. L., et al. (2010). "A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids." Amino Acids.[1][2][3][4]

-

Basso, E. A., et al. (2005).[5] "NMR and theoretical study of the (CO)–N rotational barrier in carbamates." Journal of Molecular Structure.

-

Horn, T., et al. (2004). "Comparison of monomer and submonomer methods for peptoid synthesis." Biopolymers.

Sources

- 1. Custom Peptoid Synthesis Services - Creative Peptides [creative-peptides.com]

- 2. N-Fmoc-2-cyclohexyl-L-glycine, 98%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Fmoc-N-hexyl-glycine | C23H27NO4 | CID 137795115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (PDF) NMR and theoretical study of the (CO)–N rotational barrier in the isomers cis- and trans- 2-N,N-dimethylaminecyclohexyl 1-N′,N′-dimethylcarbamate [academia.edu]

The Architectural Influence of Cyclohexylmethyl Side Chains on Peptoid Helicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptoids, or poly-N-substituted glycines, represent a pivotal class of peptidomimetics, offering enhanced proteolytic stability and sequence diversity compared to their peptide counterparts.[1][2] The deliberate control over their secondary structure is paramount for designing functional macromolecules for therapeutic and materials science applications. Unlike peptides, which rely on backbone hydrogen bonding, peptoid folding is governed by other noncovalent interactions, primarily steric and electronic effects between side chains and the backbone.[3][4] This guide provides an in-depth analysis of the role that bulky, achiral side chains, specifically cyclohexylmethyl, play in inducing and stabilizing helical conformations in peptoid oligomers. We will explore the underlying steric principles, detail robust synthetic and analytical protocols, and present a framework for leveraging this structural control in rational drug design.

Introduction: The Challenge of Peptoid Folding

Peptoids offer a versatile platform for molecular design due to the vast chemical space accessible through the submonomer synthesis method, which allows for the incorporation of a wide variety of primary amine-derived side chains.[5][6] However, this structural liberty comes with a challenge: the peptoid backbone lacks the amide protons and inherent chirality of peptides, making it highly flexible.[4] The tertiary amide bonds in the backbone can readily isomerize between cis and trans conformations, further complicating the adoption of a single, well-defined secondary structure.[4]

Early research revealed that the introduction of bulky, α-chiral side chains could enforce a specific screw sense, leading to stable, polyproline type-I-like helices.[1][7] This discovery was a landmark, demonstrating that steric hindrance could be a powerful tool to overcome the inherent flexibility of the peptoid backbone.[3] Subsequent work has shown that even achiral, yet sterically demanding, side chains can significantly influence backbone geometry. This guide focuses on one such influential group: the cyclohexylmethyl side chain, which serves as a potent, non-chiral driver of helicity.

The Steric Imperative: How Cyclohexylmethyl Chains Drive Helicity

The primary mechanism by which cyclohexylmethyl (Nchm) side chains promote helical structures is through steric repulsion. The bulky cyclohexyl group restricts the conformational freedom of the peptoid backbone, favoring torsional angles that lead to a helical arrangement.

-

Backbone Dihedral Angles: The N-Cα and Cα-C bonds of the peptoid backbone have associated dihedral angles (phi, ψ). The sheer size of the cyclohexylmethyl group creates unfavorable steric clashes with the backbone carbonyls and adjacent side chains in many conformations. This steric pressure forces the backbone into a more ordered, repeating structure to minimize these interactions.[3]

-

Amide Bond Isomerization: While the peptoid backbone can adopt both cis and trans amide bonds, bulky side chains can create a strong preference for one over the other.[5][8] The steric interactions between the cyclohexylmethyl group and the preceding carbonyl oxygen disfavor the cis conformation, thereby promoting the trans conformation that is characteristic of a polyproline type I-like helix.

-

Cooperative Effect: In a homooligomer of N-cyclohexylmethylglycine, these local steric effects act cooperatively along the chain. Each monomer reinforces the conformational preference of its neighbors, leading to the formation of a stable, global helical structure, even in relatively short oligomers.[9]

While cyclohexyl groups provide the necessary bulk, they lack the chiral center that in other side chains (like (S)-N-(1-phenylethyl)glycine) dictates a specific right- or left-handed screw sense.[9] Consequently, a homooligomer of Nchm may form a racemic mixture of right- and left-handed helices in solution unless a chiral initiator or a minor fraction of a chiral monomer is introduced to bias the screw sense.[3]

Experimental Workflow: Synthesis and Characterization

A robust experimental pipeline is crucial for validating the structural effects of cyclohexylmethyl side chains. This involves efficient synthesis, rigorous purification, and detailed structural analysis.

Synthesis via the Submonomer Method

The solid-phase submonomer method is the standard for synthesizing sequence-defined peptoids due to its efficiency and versatility.[5]

Caption: Automated solid-phase peptoid synthesis workflow.

Protocol: Solid-Phase Synthesis of an Nchm Homooligomer (e.g., an octamer)

-

Resin Preparation: Start with a Rink Amide resin (~0.1 mmol scale). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the initial Fmoc protecting group with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and dichloromethane (DCM).

-

Monomer Addition Cycle (repeat 8 times):

-

Acylation: Add a solution of bromoacetic acid (1 M in DMF) and N,N'-diisopropylcarbodiimide (DIC) (1 M in DMF) to the resin. Allow to react for 20-30 minutes at room temperature. Causality Note: Bromoacetic acid provides the glycine backbone unit. DIC activates the carboxylic acid for efficient amide bond formation. Wash the resin with DMF.

-

Displacement: Add a solution of cyclohexanemethylamine (the primary amine "submonomer") (2 M in N-methyl-2-pyrrolidone, NMP). Allow to react for 1-2 hours at room temperature. Causality Note: The primary amine displaces the bromide, appending the cyclohexylmethyl side chain to the backbone nitrogen. Using a higher concentration and a solvent like NMP helps drive the reaction to completion, which can be slower for bulky amines.[6][10] Wash the resin with NMP, DMF, and DCM.

-

-

Final Cleavage: After the final monomer addition cycle, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours.

-

Precipitation & Purification: Filter the cleavage solution away from the resin beads. Precipitate the crude peptoid product in cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the pellet.

-

Purification and Verification: Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water). Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass of the pure product using Mass Spectrometry (e.g., ESI-MS).

Structural Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the primary tool for rapidly assessing the presence and stability of secondary structures in peptoids.[4] Helical peptoids containing aromatic side chains often exhibit a characteristic CD spectrum with a double minimum around 210-230 nm, similar to peptide α-helices.[3] For peptoids with purely aliphatic side chains like cyclohexylmethyl, the spectral features can be different but are still highly indicative of a regular, chiral secondary structure.

Caption: Workflow for CD spectroscopy analysis of peptoids.

Protocol: CD Spectroscopy Analysis

-

Sample Preparation: Prepare a stock solution of the purified peptoid in a UV-transparent solvent such as acetonitrile or methanol. Determine the precise concentration via UV absorbance if an aromatic end-cap is present, or by weight. Prepare a final sample with a concentration of approximately 25-50 µM.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes. Use a quartz cuvette with a 1 mm path length.

-

Data Acquisition:

-

Record a blank spectrum of the solvent under the same conditions as the sample.

-

Record the CD spectrum of the peptoid sample from 260 nm to 190 nm. Use a scan speed of 50 nm/min and an appropriate data pitch and bandwidth (e.g., 0.5 nm and 1 nm, respectively). Average 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the blank (solvent) spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in deg·cm²·dmol⁻¹ using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

-

-

Interpretation: A stable helical structure induced by cyclohexylmethyl side chains will typically show a strong CD signal, often characterized by a maximum near 215-220 nm and a minimum near 200 nm. The intensity of these bands correlates with the degree of helicity.[3]

Quantitative Impact and Comparative Analysis

The helix-promoting propensity of a side chain can be quantified and compared. While direct thermodynamic measurements are complex, the MRE value at the characteristic wavelength from CD spectra serves as a reliable proxy for helicity.

| Side Chain Type | Example Monomer | Typical MRE at ~220 nm (deg·cm²·dmol⁻¹) | Key Structural Feature |

| Bulky Achiral | N-(cyclohexylmethyl)glycine (Nchm) | Strong positive signal | Steric bulk |

| Bulky α-Chiral | (S)-N-(1-phenylethyl)glycine (Nspe) | Strong negative signal | Steric bulk + Chiral center |

| Small Achiral | N-(methyl)glycine (Nme) | Weak or no signal | Low steric hindrance |

| Aromatic Achiral | N-(benzyl)glycine (Nbn) | Weak signal | Planar, less bulky than Nchm |

This table provides illustrative data; absolute MRE values are sequence and solvent dependent.

As the table shows, the steric bulk of the cyclohexylmethyl group is a dominant factor in promoting secondary structure, comparable in magnitude, though opposite in sign, to widely-used chiral aromatic side chains.[3] Studies have shown that even when achiral residues like Nchm are incorporated into a sequence with chiral monomers, they can still propagate the helical structure, highlighting their potent conformational influence.[3]

Conclusion and Future Directions

The cyclohexylmethyl side chain is a powerful, non-chiral tool for instilling helical secondary structure in peptoid oligomers. The mechanism is driven by steric repulsion, which restricts backbone flexibility and favors a repeating, ordered conformation. The straightforward submonomer synthesis and analysis by CD spectroscopy provide a reliable platform for researchers to design and validate these structures.

For drug development professionals, leveraging Nchm and similar bulky aliphatic groups allows for the creation of stable helical scaffolds. These scaffolds can be used to mimic α-helical protein domains, crucial for mediating protein-protein interactions. By decorating a stable Nchm-based helix with various functional side chains (e.g., cationic, hydrophobic, hydrogen-bonding), it is possible to create potent and proteolytically-resistant inhibitors for therapeutic targets that have historically been challenging to address with small molecules.

References

- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024).

- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC. (2024).

- Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. (2008).

- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2021). Wiley Online Library.

- Peptoid Oligomers with R-Chiral, Aromatic Side Chains: Effects of Chain Length on Secondary Structure. (2001). Journal of the American Chemical Society.

- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed. (2024).

- Estimation of peptide helicity from circular dichroism using the ensemble model - RUL. (2024). Repository of the University of Ljubljana.

- Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. (1997).

- A Field Guide to Optimizing Peptoid Synthesis - PMC. (2022).

- A Peptoid Ribbon Secondary Structure - PMC. (2013).

- A Field Guide to Optimizing Peptoid Synthesis. (2022). ACS Polymers Au.

- Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. (2008). Stanford University.

- (A) Summary of the main side chains exerting significant steric and/or electronic effects and influencing the amide conformation of peptoids. (B) Atom labels in N-(methylamino)glycine monomers. (2022).

- Structural Diversity of Peptoids: Tube-Like Structures of Macrocycles. (2020). MDPI.

- Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC. (2018).

- Circular Dichroism Analysis of Cyclic β‐Helical Peptides Adsorbed on Planar Fused Quartz. (2013). Langmuir.

- Peptoids - Synthesis, Characterization, and Nanostructures. (2017).

Sources

- 1. web.stanford.edu [web.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A Peptoid Ribbon Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Comparative Analysis of Peptide vs. Peptoid Backbone Stability

Executive Summary

The transition from bioactive peptides to peptidomimetics is often driven by a single, critical failure point: backbone instability . While peptides offer exquisite specificity, their susceptibility to rapid proteolytic degradation limits their utility as systemic therapeutics.[1][2]

Peptoids (oligo-N-substituted glycines) represent a structural isomer of peptides where the side chain is shifted from the

This guide provides a rigorous technical comparison of peptide and peptoid stability, focusing on the mechanistic divergence in proteolytic resistance, conformational thermodynamics, and chemical integrity. It is designed for researchers requiring actionable protocols and mechanistic depth.

Part 1: Structural Determinants of Stability

To understand stability, we must first quantify the atomic-level differences. The stability profile of peptoids is not accidental; it is a direct consequence of removing the amide proton.

The Atomic Shift

-

Peptides: Possess a chiral

and a secondary amide bond (except Proline). The amide proton ( -

Peptoids: Possess an achiral glycine backbone with a tertiary amide.[4][5] The side chain (

) is on the Nitrogen.[3][4]-

Consequence 1: Loss of the amide proton (

) eliminates backbone-to-backbone hydrogen bonding. -

Consequence 2: The tertiary amide bond lowers the energy barrier for cis/trans isomerization, leading to increased conformational heterogeneity (entropy) unless constrained.

-

Comparison Table: Structural & Physical Properties

| Feature | Peptoid (N-substituted Glycine) | Impact on Stability | |

| Backbone Chirality | Yes ( | No (Achiral Glycine) | Peptoids are resistant to racemization; stable in diverse chemical environments. |

| H-Bond Donor | Yes (Amide NH) | No | Peptoids cannot form standard secondary structures without specific side-chain design; invisible to proteases requiring H-bond recognition. |

| Amide Bond Type | Secondary | Tertiary | Tertiary amides are chemically stable but sterically crowded. |

| Cis/Trans Ratio | Trans favored ( | Heterogeneous ( | Peptoids are conformationally "floppy" (entropic stability) but chemically robust. |

Part 2: Proteolytic Stability (The Core Advantage)

The primary driver for using peptoids in drug development is their near-absolute resistance to proteolysis.

Mechanism of Resistance

Proteases (e.g., Trypsin, Chymotrypsin, Elastase) evolved to recognize the peptide bond geometry and often require the amide proton to stabilize the transition state (oxyanion hole) or for substrate binding.

-

Steric Shielding: The N-substitution places the side chain directly on the nitrogen, creating a steric block that prevents the protease catalytic triad from accessing the carbonyl carbon.

-

Electronic Mismatch: The absence of the

donor prevents the formation of key hydrogen bonds required for the enzyme-substrate complex.

Quantitative Comparison

In standard serum stability assays, peptides typically exhibit half-lives (

| Substrate Type | Protease / Medium | Half-Life ( | Degradation Product |

| Linear Peptide | Human Serum | 10 - 30 min | Fragments, Amino Acids |

| Cyclic Peptide | Human Serum | 2 - 4 hours | Linearized Peptide |

| Linear Peptoid | Human Serum | > 48 hours | Intact |

| Linear Peptoid | Trypsin/Chymotrypsin | Indefinite | Intact |

Critical Insight: While peptoids are stable against proteases, they are not immune to oxidative degradation (e.g., liver microsomes) if the side chains themselves are metabolically labile. However, the backbone remains intact.[6]

Part 3: Chemical & Conformational Stability[4]

Cis/Trans Isomerization (Conformational Lability)

Unlike peptides, which are locked in trans conformation (energetically favored by ~2.5 kcal/mol), peptoid tertiary amides have a lower rotational barrier.

-

The Challenge: A linear peptoid exists as a mixture of rotamers. This entropic cost can reduce binding affinity ($ \Delta G_{bind} = \Delta H - T\Delta S $).

-

The Solution: Use bulky side chains (e.g., N-aryl, N-chiral) to sterically enforce a specific helix (e.g., Polyproline I-like helix).

Diketopiperazine (DKP) Formation

Both peptides and peptoids are susceptible to DKP formation, a chemical degradation pathway where the N-terminal residue back-bites onto the second carbonyl, cleaving the dipeptide.[7][8]

-

Risk Factor: High for sequences with N-terminal Proline (peptides) or N-alkyl glycines (peptoids) under basic conditions.

-

Mitigation: Acetylation of the N-terminus or using bulky residues at positions 1 and 2.

Part 4: Visualization of Mechanisms

The following diagram illustrates the structural divergence and the resulting stability pathways.

Caption: Mechanistic divergence of peptide vs. peptoid stability. Peptoids evade proteolysis via steric shielding and lack of H-bond donors.

Part 5: Experimental Protocols

To validate stability claims, rigorous assays are required. Below are the industry-standard protocols for comparative stability testing.

Protocol A: Comparative Serum Stability Assay

Objective: Determine the metabolic half-life (

Materials:

-

Pooled Human Serum (Sigma or equivalent).

-

PBS (pH 7.4).

-

Internal Standard (e.g., Caffeine or a stable non-natural amino acid).

-

Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

-

LC-MS/MS system.[9]

Workflow:

-

Preparation: Prepare 1 mM stock solutions of the Peptide and Peptoid in water/DMSO.

-

Incubation:

-

Mix 900

L of Human Serum (pre-warmed to 37°C) with 100 -

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

At time points

min and -

Remove 100

L aliquot.

-

-

Quenching:

-

Add aliquot to 200

L ice-cold ACN (containing Internal Standard). -

Vortex vigorously for 30 seconds to precipitate serum proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Inject supernatant onto RP-HPLC (C18 column).

-

Monitor parent ion mass via MS.[9]

-

-

Calculation:

-

Plot

vs. Time. -

Slope

= degradation rate constant. - .

-

Protocol B: Thermal Stability (Circular Dichroism)

Objective: Assess conformational stability (backbone folding) under thermal stress. Note: Peptoids typically require specific side chains (e.g., N-spe) to show cooperative unfolding.

Workflow:

-

Sample: Dissolve peptoid at 50

M in Phosphate Buffer (pH 7.4). -

Scan: Measure CD spectra (190–260 nm) at 20°C to establish baseline secondary structure.

-

Peptide Helix: Minima at 208/222 nm.

-

Peptoid Helix: Distinctive minima often near 202 nm and 218 nm (depending on side chain chirality).

-

-

Ramp: Heat from 20°C to 90°C at 1°C/min.

-

Data: Monitor ellipticity at the characteristic wavelength (e.g., 218 nm).

-

Result: Peptoids often show a linear loss of ellipticity (non-cooperative "melting") due to the lack of backbone H-bond networks, unlike the sharp sigmoidal transition of folded peptides.

Part 6: Workflow Visualization

Caption: Step-by-step workflow for the Serum Stability Assay to determine proteolytic resistance.

References

-

Zuckermann, R. N., et al. (1992).[10][11] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[10][12] Journal of the American Chemical Society.[10] Link

-

Simon, R. J., et al. (1992).[11] Peptoids: a modular approach to drug discovery.[4][11][13][14][15] Proceedings of the National Academy of Sciences.[14] Link[11]

-

Zuckermann, R. N., & Kodadek, T. (2009).[13] Peptoids as potential therapeutics.[1][4][11][12][13][15][16][17] Current Opinion in Molecular Therapeutics.[13] Link

-

Jenssen, H., & Aspmo, S. I. (2008).[16] Serum stability of peptides.[16][17] Methods in Molecular Biology.[13][16] Link

-

Goolcharran, C., & Borchardt, R. T. (1998).[9] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.[9] Link

Sources

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Readily Applicable Strategy to Convert Peptides to Peptoid-based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptoid Peptidomimetics Containing Diketopiperazines [ebrary.net]

- 6. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Peptoids: a modular approach to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Peptoid origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Hydrophobic Peptoid Building Blocks for Membrane Permeability Studies

Executive Summary

The poor membrane permeability of many macrocyclic peptides and biologics remains a primary bottleneck in drug development. Peptoids (N-substituted glycines) offer a distinct advantage: their lack of backbone hydrogen bond donors and high proteolytic stability make them ideal scaffolds for intracellular delivery. However, the "hydrophobic collapse" required for membrane translocation is not intrinsic; it must be engineered.

This guide details the selection, synthesis, and validation of hydrophobic peptoid building blocks. Unlike standard peptide chemistry, where hydrophobicity is dictated by the 20 canonical amino acids, peptoid hydrophobicity is tunable via hundreds of commercially available primary amines. We focus here on the causal relationship between specific side-chain architectures (chiral aromatic vs. linear aliphatic) and passive membrane diffusion.

Strategic Selection of Building Blocks

The choice of hydrophobic building block dictates not just solubility, but the secondary structure (helicity) which is often critical for masking polar backbone atoms from the lipid bilayer.

The Aromatic-Aliphatic Divide

| Building Block Class | Residue Code | Precursor Amine | Mechanism of Action | Recommended Use |

| Chiral Aromatic | Nspe / Nrpe | (S)-/(R)-1-Phenylethylamine | Induces polyproline type-I-like helix; sterically shields backbone amides. | Primary Choice. Use for cell-penetrating peptoids (CPPs) where structure stabilizes amphipathicity. |

| Achiral Aromatic | Nphe | Benzylamine | Provides hydrophobicity without structural constraint; flexible. | Use as "spacer" residues or to break helicity if aggregation is too high. |

| Bulky Aromatic | Nnap | 1-Naphthylmethylamine | High lipophilicity; strong membrane partitioning. | Use sparingly (1-2 residues) to anchor the peptoid into the lipid bilayer. |

| Branched Aliphatic | Nile | sec-Butylamine | Mimics Isoleucine; high steric bulk near backbone. | Good for fine-tuning LogD without adding aromaticity (reducing pi-stacking aggregation). |

| Linear Aliphatic | Ndec | Decylamine | Induces hydrophobic collapse/nanosheet formation. | Caution: Can lead to irreversible aggregation/precipitation during synthesis. |

The Role of Chirality in Permeability

It is a common misconception that hydrophobicity alone drives permeability. Helicity is a force multiplier.

-

Causality: N-substituted glycines lack backbone chirality.[1] Using chiral amines (e.g., Nspe ) forces the backbone into a cis-amide configuration, generating a helical screw (typically pitch ~6 Å, 3 residues/turn).

-

Effect: This structure aligns hydrophobic side chains on one face (amphipathicity) and, crucially, buries the polar backbone carbonyls, reducing the energetic penalty of entering the hydrophobic membrane core.

Synthesis Methodology: The Sub-Monomer Cycle

Peptoids are synthesized via a "sub-monomer" method, alternating acylation and nucleophilic displacement.[2][3][4] Hydrophobic residues present specific challenges: slow kinetics and solubility limits .

Optimized Protocol for Hydrophobic Residues

Reagents:

-

Resin: Rink Amide MBHA (High loading 0.6–0.8 mmol/g is acceptable, but 0.4 mmol/g reduces aggregation).

-

Acylation: 1.2 M Bromoacetic acid in DMF + DIC (Diisopropylcarbodiimide).

-

Displacement: 1.0–2.0 M Primary Amine in NMP (N-methylpyrrolidone).

Critical Modification for Hydrophobic Amines: Standard protocols use DMF. However, hydrophobic amines (e.g., decylamine, naphthylamine) often phase-separate or precipitate in DMF/salt mixtures.

-

Action: Dissolve hydrophobic amines in NMP or DCE (Dichloroethane).

-

Validation: Visually inspect the reaction vessel. Cloudiness indicates precipitation; add DCM (Dichloromethane) to solubilize if necessary.

Workflow Diagram

Figure 1: Optimized Sub-Monomer Cycle. Note the use of NMP for hydrophobic amine displacement to prevent precipitation.[4]

Permeability Assays & Validation

Once synthesized, the peptoid must be validated for permeability. Do not rely solely on calculated LogP.

PAMPA (Parallel Artificial Membrane Permeability Assay)

This is the high-throughput standard for passive diffusion.

-

Protocol Adjustment for Peptoids:

-

Membrane: Use a PVDF filter plate coated with a lecithin/dodecane mixture (1% w/v).

-

Donor Well: 10 µM Peptoid in PBS (pH 7.4). Crucial: Ensure DMSO content is < 0.5% to avoid dissolving the artificial membrane.

-

Acceptor Well: PBS (pH 7.4).

-

Incubation: 18 hours at Room Temperature (longer than small molecules due to slower diffusion of MW > 1000 Da).

-

Quantification: LC-MS/MS (UV is often insufficient for low concentrations).

-

HPLC Retention as a Hydrophobicity Proxy

While LogD is the gold standard, it is labor-intensive. Analytical HPLC retention time is a robust proxy for relative hydrophobicity within a peptoid library.

-

Standard: C18 Column, Gradient 5-95% Acetonitrile (0.1% TFA) over 20 min.

-

Metric: Calculate the % ACN at peak elution.

-

Self-Validating Check: If your peptoid elutes >60% ACN but shows poor PAMPA permeability, it suggests aggregation rather than true membrane integration. The molecule is "sticking" to itself rather than partitioning into the lipid.

Mechanistic Logic: Designing for Uptake

The diagram below illustrates the decision logic for designing a permeable peptoid.

Figure 2: Decision tree for peptoid design based on permeation mechanism.

Troubleshooting & Expert Insights

Issue: "My peptoid is hydrophobic (elutes late on HPLC) but has zero permeability."

-

Cause: The peptoid has formed a stable aggregate in solution. Hydrophobic patches are buried inside the aggregate, preventing interaction with the membrane.

-

Solution: Introduce a "kink" residue. Replace one Nspe with an Nphe (achiral) or Nala (small) to disrupt the continuous helix and break the aggregate, or add a single polar residue (e.g., Nmet - methoxyethyl) to the hydrophobic face.

Issue: "Low synthesis yield for Nnap (Naphthyl) residues."

-

Cause: Steric hindrance. The bulky naphthyl group slows down the SN2 displacement.

-

Solution: Increase displacement time to 4–6 hours and raise temperature to 35°C. Use a double-displacement cycle (repeat Step 2).

References

-

Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. [Link]

-

Kwon, Y.-U., & Kodadek, T. (2007). "Quantitative evaluation of the relative cell permeability of peptoids and peptides." Journal of the American Chemical Society. [Link]

-

Wuu, J. M., & Barron, A. E. (2016). "Peptoids as a tunable platform for investigating the effect of hydrophobicity on antimicrobial activity." Biopolymers. [Link]

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. [Link]

-

Seo, J., et al. (2010). "Peptoid transporter: effects of cationic, amphipathic structure on their cellular uptake."[5] Molecular BioSystems. [Link]

Sources

- 1. web.stanford.edu [web.stanford.edu]

- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]

- 3. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilit.com [scilit.com]

Methodological & Application

Application Note: Coupling Strategies for Sterically Hindered Fmoc-Peptoid Monomers

Executive Summary

The synthesis of peptoids (poly-N-substituted glycines) via the monomer method offers precise control over sequence and side-chain chirality compared to the sub-monomer approach. However, the lack of an amide proton and the presence of bulky

This guide details optimized coupling protocols for sterically hindered Fmoc-peptoid monomers (e.g.,

The Steric Challenge: Mechanism of Failure

In standard peptide synthesis, the primary amine is accessible. In peptoids, the side chain is attached to the nitrogen atom. When coupling a bulky Fmoc-peptoid monomer to a resin-bound bulky peptoid residue, two factors impede the reaction:

-

Nucleophilic Attenuation: The secondary amine is electronically less reactive and sterically crowded.

-

Rotameric Clash: The tertiary amide bond of the resin-bound peptoid exists in equilibrium between cis and trans rotamers. Bulky side chains often lock the terminus in a conformation that physically blocks the approach of the incoming activated ester.

Visualization: The Steric Gate

The following diagram illustrates the kinetic barrier introduced by

Figure 1: Comparison of steric accessibility between primary amines (peptides) and secondary amines (peptoids).

Critical Reagent Selection

For hindered monomers, standard reagents like HBTU or HOBt are insufficient. The choice of coupling agent determines the lifetime of the active ester and the occurrence of side reactions.

| Reagent Class | Recommended Reagent | Why it works for Peptoids | Critical Limitation |

| Phosphonium | PyAOP | Best for Extreme Hindrance. Reacts via an OAt ester. Unlike uronium salts, it cannot react with the slow secondary amine to form a guanidinium cap (a common dead-end side reaction). | Expensive. Requires HOAt (or Oxyma) additive for stability. |

| Uronium (Oxyma) | COMU | Best All-Rounder. Uses Oxyma Pure as the leaving group. Safer than benzotriazoles (non-explosive) and highly reactive. Excellent solubility in DMF. | Can cause guanidinylation if the coupling is extremely slow (hours). |

| Uronium (HOAt) | HATU | Historical gold standard. The 7-azabenzotriazole nitrogen provides neighboring group assistance (catalysis). | Risk of Guanidinylation: If the amine is too hindered, it attacks the reagent instead of the amino acid. |

The "Guanidinylation" Trap

Expert Insight: When coupling is slow (as with

-

Solution: Use PyAOP (phosphonium salt) for the most difficult junctions, as it lacks the electrophilic center that leads to guanidinylation [1].

Protocol A: The "Gold Standard" (Microwave-Assisted)

Recommended for: N-benzyl, N-isobutyl, and moderately hindered monomers.

This protocol utilizes COMU/Oxyma , which offers a superior safety profile and reactivity comparable to HATU [2].

Reagents

-

Solvent: DMF (Anhydrous). Note: Use NMP if aggregation is suspected.[1]

-

Activator: COMU (0.5 M in DMF).

-

Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

-

Monomer: Fmoc-N-R-Gly-OH (0.2 M in DMF).

Step-by-Step Workflow

-

Swelling: Swell resin in DMF for 20 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 3 mins, ambient temp). Wash 5x with DMF.

-

Activation (In situ):

-

Add 5.0 eq Fmoc-Peptoid Monomer.

-

Add 5.0 eq COMU.

-

Add 10.0 eq DIEA.

-

Crucial: Premix for only 30-60 seconds before adding to resin.

-

-

Coupling (Microwave):

-

Temperature: 60°C (Do not exceed 75°C to avoid degradation).

-

Power: 25-30W (variable).

-

Time: 10 minutes.

-

-

Wash: Drain and wash 4x with DMF.

-

QC: Perform Chloranil Test (see Section 6).

Protocol B: The "Difficult Sequence" Cocktail

Recommended for: N-tert-butyl, N-1-phenylethyl, or coupling onto an already bulky residue.

This protocol switches to PyAOP to eliminate capping side reactions and uses Double Coupling .

Reagents

-

Activator: PyAOP (0.5 M in DMF).

-

Additive: HOAt (0.5 M in DMF) - stabilizes the active ester.

-

Base: DIEA (2.0 M in NMP).

Step-by-Step Workflow

-

First Coupling (The "Push"):

-

Add 5.0 eq Fmoc-Monomer + 5.0 eq PyAOP + 5.0 eq HOAt + 10.0 eq DIEA.

-

Microwave: 60°C for 15 minutes .

-

Drain and wash 3x DMF.[2]

-

-

Second Coupling (The "Cleanup"):

-

Capping (Optional but Recommended):

Quality Control: The Chloranil Test

Warning: The Kaiser test (ninhydrin) detects primary amines.[1][3] It will yield a false negative for peptoids (secondary amines). You must use the Chloranil test [3].

Protocol

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF .

-

Add 2 drops of 2% p-Chloranil in DMF .

-

Wait 5 minutes at room temperature.

Interpretation

-

Blue/Green Beads: Positive (Secondary amine present = Coupling Failed).[3] -> Repeat Protocol B.

-

Colorless/Yellow Beads: Negative (Amine acylated = Coupling Successful). -> Proceed to next step.

Decision Tree for Peptoid Synthesis

Figure 2: Workflow for selecting coupling conditions based on monomer steric hindrance.

References

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[5] Methods in Enzymology, 289, 104–126.[5]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.

-

BenchChem. (2025).[3][6][7] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU.

-

CEM Corporation. (2015). Microwave Technology for Peptide Synthesis.

Sources

High-Efficiency Microwave-Assisted Synthesis of N-Substituted Glycine Oligomers (Peptoids)

Executive Summary

N-substituted glycines (peptoids) represent a class of peptidomimetics with high proteolytic stability and enhanced cell permeability.[1] However, their synthesis is plagued by steric hindrance; unlike standard amino acids where the side chain is on the

This guide details the Microwave-Assisted Solid-Phase Synthesis (MW-SPPS) of these derivatives. By leveraging dipolar polarization, microwave irradiation overcomes the activation energy barrier of N-alkylation and acylation steps that are kinetically sluggish under conventional heating.

Mechanistic Insight: The Steric Barrier

In conventional synthesis, the lack of an amide proton prevents the formation of stabilizing hydrogen bond networks (secondary structures like

Two primary strategies exist for synthesizing these oligomers:

-

The Submonomer Method: Iterative acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine.[1] This is the industry standard for library generation.

-

The Monomer Method: Coupling pre-synthesized Fmoc-N(R)-Gly-OH building blocks. This is used when specific, complex side chains are required that are not available as primary amines.

Visualizing the Submonomer Cycle

The following diagram illustrates the two-step cycle accelerated by microwave energy.

Figure 1: The Microwave-Assisted Submonomer Cycle. Step 1 installs the backbone; Step 2 installs the side chain via SN2 displacement.

Protocol A: The Submonomer Method (Standard)

This protocol is optimized for Rink Amide resin. The submonomer method is preferred because it utilizes cheap primary amines to introduce side-chain diversity.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]

-

Resin: Rink Amide MBHA (Loading: 0.5 – 0.7 mmol/g). Note: Lower loading is better for long sequences to prevent aggregation.

-

Acylation Cocktail: 1.0 M Bromoacetic acid in DMF + 1.0 M DIC (Diisopropylcarbodiimide) in DMF.

-

Displacement Solution: 1.0 – 2.0 M Primary Amine in NMP (N-methyl-2-pyrrolidone).

-

Wash Solvent: DMF (Dimethylformamide).

Experimental Workflow

| Step | Operation | Reagent | MW Temp (°C) | Time (min) | Power (W) |

| 1 | Resin Swelling | DMF | RT | 30 | N/A |

| 2 | Deprotection | 20% Piperidine/DMF | 75 | 3 | 30-50 |

| 3 | Wash | DMF (3x) | RT | N/A | N/A |

| 4 | Acylation | 10 eq. Bromoacetic Acid10 eq. DIC | 35 | 2 | 25 |

| 5 | Wash | DMF (3x) | RT | N/A | N/A |

| 6 | Displacement | 20 eq. Primary Amine (in NMP) | 60 | 5 | 35 |

| 7 | Wash | DMF (3x) | RT | N/A | N/A |

Critical Technical Notes

-

Temperature Control during Acylation: Do not exceed 35-40°C during the Bromoacetic acid step. Higher temperatures can lead to cross-linking of the resin or double-acylation if the DIC activation is too aggressive.

-

Displacement Kinetics: The displacement step is an SN2 reaction. While microwave heating (60°C) accelerates this significantly, sterically bulky amines (e.g., tert-butylamine) may require double coupling (2 x 5 min) or higher temperatures (up to 80°C).

-

Solvent Choice: NMP is preferred for the displacement step as it facilitates SN2 reactions better than DMF and solubilizes diverse amines effectively.

Protocol B: Coupling Pre-Made N-Substituted Monomers

Use this method when the side chain contains functional groups incompatible with the submonomer method (e.g., carboxylates that would react with bromoacetic acid) or when a specific chirality is required in the side chain.

Challenge: Coupling an amino acid onto an N-substituted glycine (a secondary amine) is one of the most difficult bond formations in peptide chemistry due to extreme steric crowding.

Reagents

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required. DIC/Oxyma is often insufficient for this specific interface.

-

Base: DIEA (Diisopropylethylamine).

Experimental Workflow

| Step | Operation | Reagent | MW Temp (°C) | Time (min) | Notes |

| 1 | Activation | 5 eq. Fmoc-N(R)-Gly-OH4.9 eq. HATU10 eq. DIEA | Pre-activate 30s | N/A | Premixing is vital. |

| 2 | Coupling | Activated Solution | 75 | 10 | Double coupling recommended. |

| 3 | Wash | DMF (4x) | RT | N/A | Extensive washing needed. |

Process Control & Troubleshooting

Standard colorimetric tests (Kaiser Test) rely on primary amines and will not work for detecting the secondary amine of an N-substituted glycine.

The Chloranil Test (For Secondary Amines)

Use this test to verify deprotection or successful displacement (presence of secondary amine).

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B.

-

Result:

-

Blue/Green Beads: Positive (Secondary amine present -> Proceed to coupling).

-

Colorless/Yellow: Negative (Acylated/Protected -> Reaction complete).

-

Decision Matrix: Method Selection

Use the following logic to determine the correct synthetic path for your sequence.

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

Comparative Data: Microwave vs. Conventional

The following table summarizes the efficiency gains observed when synthesizing a difficult 10-mer peptoid sequence (e.g., N-spe-N-sbu oligomer).

| Parameter | Conventional Heating (RT) | Microwave-Assisted (MW) |

| Coupling Time (per residue) | 60 - 120 mins | 5 - 10 mins |

| Crude Purity (HPLC) | 45% - 60% | 85% - 92% |

| Solvent Consumption | High (due to long times) | Reduced by ~60% |

| Aggregation | Significant (requires double coupling) | Minimal (thermal disruption) |

References

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. [Link]

-

Olivos, H. J., et al. (2002). Microwave-Assisted Solid-Phase Synthesis of Peptoids. Organic Letters. [Link]

-

Gorske, B. C., & Blackwell, H. E. (2006). Interception of Hydrogen-Bonded Peptide Secondary Structures by Peptoids. Journal of the American Chemical Society. [Link]

-

Unciti-Broceta, A., et al. (2005). Microwave-assisted synthesis of peptoids and peptide–peptoid hybrids.[1][2] Tetrahedron Letters. [Link][3]

Sources

Application Note: Optimized Cleavage Protocols for Hydrophobic Peptoids from Rink Amide Resin

Abstract & Scope

The solid-phase synthesis of poly-N-substituted glycines (peptoids) is a robust process, yet the final cleavage from Rink Amide resin remains a critical bottleneck for hydrophobic sequences. Standard peptide cleavage cocktails (typically 95% TFA / 2.5% TIS / 2.5% H₂O) are highly polar. When applied to hydrophobic peptoids, these cocktails often cause the oligomer to aggregate or precipitate within the resin pores and the interstitial space before it can be eluted. This results in artificially low yields, deletion sequences, and difficult post-cleavage processing.

This Application Note provides a scientifically grounded, field-proven protocol for cleaving hydrophobic peptoids. It prioritizes solvation control over simple acidolysis, using high-DCM (Dichloromethane) cocktails to maintain chain solubility during the cleavage event.

Mechanistic Insight: The Solvation-Cleavage Paradox

To maximize yield, one must understand the competing physical and chemical requirements of the cleavage step.

-

Chemical Requirement (Acidolysis): Rink Amide linkers release the C-terminal amide via acid-catalyzed hydrolysis of the benzhydryl ether bond. This requires a high concentration of Trifluoroacetic acid (TFA) to drive the equilibrium and generate the reactive carbocation, which is then quenched by scavengers.

-

Physical Requirement (Solvation): Hydrophobic peptoids (rich in N-alkyl, N-aryl side chains) are poorly soluble in aqueous TFA. In a standard 95% TFA cocktail, the cleaved peptoid collapses.

-

The Failure Mode: If the peptoid precipitates inside the polystyrene matrix of the resin, it becomes mechanically trapped. Subsequent washes often fail to re-dissolve it, leading to the resin "holding on" to the product.

The Solution: We utilize a "Split-Solvent" strategy. By introducing Dichloromethane (DCM) into the cleavage cocktail, we swell the polystyrene resin maximally and solubilize the hydrophobic peptoid backbone, while retaining enough TFA to effect cleavage.

Visualization: Solvation-Dependent Cleavage Logic

Figure 1: Comparison of standard vs. optimized cleavage environments. The inclusion of DCM prevents the "pore-trapping" effect common with hydrophobic sequences.

Experimental Protocols

Pre-Requisite: Resin Preparation

Before applying any cleavage cocktail, the resin must be free of DMF (Dimethylformamide).[1] DMF is basic enough to buffer the TFA, slowing the cleavage reaction.[2]

-

Wash: 3 x DCM (1 minute each).

-

Dry: Shrink the resin with MeOH (optional) or simply dry under N₂ flow for 10 minutes. Note: For hydrophobic peptoids, we prefer keeping the resin solvated in DCM rather than drying it completely to a hard cake.

Protocol A: The "50/50" Method (Recommended Standard)

This is the gold standard for peptoids with mixed solubility or moderate hydrophobicity (e.g., sequences containing Nphe, Nleu).

Cocktail Composition:

| Component | Volume (for 5 mL total) | Function |

|---|---|---|

| TFA | 2.5 mL (50%) | Cleavage Reagent |

| DCM | 2.25 mL (45%) | Solubilizer / Resin Sweller |

| TIS (Triisopropylsilane) | 0.125 mL (2.5%) | Carbocation Scavenger |

| Water | 0.125 mL (2.5%) | Scavenger (omit if ultra-hydrophobic) |[1]

Procedure:

-

Add the 50/50 Cocktail to the resin bed.

-

Agitate gently (rocker or shaker) for 30 to 60 minutes at room temperature.

-

Tip: Do not exceed 2 hours; peptoids are stable, but side-reactions can occur with specific side chains.

-

-

Filter the cleavage solution into a tared 50 mL Falcon tube or round-bottom flask.

-

Critical Step: Wash the resin with fresh 100% DCM (2 x 2 mL) and combine this with the filtrate. This ensures any hydrophobic product sticking to the resin plastic is recovered.

Protocol B: The "High-Hydrophobicity" Method

Use this for sequences containing >60% aromatic or long-chain aliphatic residues (Ntrp, Ndec, Noct). Water is strictly excluded to prevent phase separation.

Cocktail Composition:

| Component | Volume (for 5 mL total) | Function |

|---|---|---|

| TFA | 2.45 mL (49%) | Cleavage Reagent |

| DCM | 2.45 mL (49%) | Solubilizer |

| Anisole (or Thioanisole) | 0.1 mL (2%) | Lipophilic Scavenger |

Procedure:

-

Add Cocktail B to the resin.

-

Agitate for 60 minutes .

-

Filter and wash resin with 100% DCM (3 x 3 mL).

-

Evaporate the solvent immediately (Rotavap or N₂ stream) to a thick oil. Do not allow to stand in dilute TFA/DCM for extended periods.

Post-Cleavage Processing & Isolation[1][3][4][5]

The traditional "Ether Precipitation" method often fails for hydrophobic peptoids, resulting in a sticky oil or no precipitate at all.

Workflow Selection Guide

Figure 2: Decision tree for isolating hydrophobic peptoids. Direct lyophilization is often superior to precipitation for lipophilic sequences.

Method A: Ether Precipitation (Standard)

-

Evaporate the cleavage cocktail to ~0.5 mL volume using a nitrogen stream.

-

Add 10 volumes of ice-cold Diethyl Ether .

-

Vortex vigorously.[3]

-

Centrifuge (3000 x g, 5 mins).

Method B: The "Oil Rescue" (For Hydrophobic Failures)

If Method A yields a sticky oil or the peptoid is soluble in ether:

-

Evaporate the crude mixture to complete dryness (remove all TFA).

-

Dissolve the residue in 50% Acetonitrile / 50% Water .

-

If insoluble: Add Acetic Acid dropwise until dissolved.

-

If still insoluble: Use tert-Butanol (tBuOH) or pure Isopropanol .

-

-

Freeze (using liquid nitrogen or -80°C freezer) and Lyophilize .

-

Result: A fluffy white powder or stable resinous gum, ready for HPLC.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield | Peptoid aggregated on resin. | Use Protocol B (High DCM). Wash resin with hot DCM (35°C) after cleavage. |

| Colored Product (Pink/Red) | Rink linker byproducts not scavenged. | Ensure TIS or Anisole is fresh. The color usually disappears during HPLC purification. |

| Mass + 56 Da | t-Butyl cation re-attachment. | Insufficient scavenger. Increase TIS/Anisole to 5% or add Thioanisole. |

| Insoluble in HPLC Buffer | Extreme hydrophobicity. | Dissolve sample in IPA or Methanol before injecting. Use C4 column instead of C18. |

References

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[6] Journal of the American Chemical Society.

-

[Link]

-

-

Olsen, C. A., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry.

-

[Link]

-

- Merck Millipore (Novabiochem). Fmoc Resin Cleavage and Deprotection Protocols.

- BenchChem. Application Notes and Protocols for Cleavage of Peptides/Peptoids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. renyi.hu [renyi.hu]

- 6. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in N-Alkyl Glycine Coupling

Welcome to the technical support center dedicated to addressing one of the more persistent challenges in peptide synthesis and drug development: overcoming steric hindrance in N-alkyl glycine coupling reactions. N-alkylated amino acids, particularly N-alkyl glycines (peptoids), are invaluable for creating protease-resistant analogs with enhanced pharmacological properties.[1] However, the very substitution that provides these benefits also creates a significant steric shield, complicating amide bond formation.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from identifying the problem to implementing advanced, field-proven protocols, all grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent stumbling blocks researchers face. Each question is designed to reflect a real-world experimental problem.

Q1: My standard coupling reaction with HBTU/HATU is giving very low yields for an N-alkyl glycine. Why is this happening and what is the most direct solution?

A1: The Problem of the Crowded Nitrogen

Standard uronium/aminium reagents like HBTU and HATU activate a carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted to an active ester (OBt or OAt ester, respectively).[4][5] While extremely effective for primary amines, the secondary amine of an N-alkyl glycine presents two challenges:

-

Reduced Nucleophilicity: The electron-donating alkyl group slightly reduces the nucleophilicity of the nitrogen.

-

Steric Blockade: The alkyl group, along with the growing peptide chain and resin, physically obstructs the approach of the bulky activated ester.[2][3] This dramatically slows the rate of the desired coupling reaction.

The Immediate Solution: Switch to a More Potent Reagent

For sterically demanding couplings, especially involving N-methylated or other N-alkylated residues, more powerful reagents are required.[2] The evidence strongly supports switching to reagents that form more reactive activated species or have a different activation mechanism.

-

COMU (Third-Generation Uronium Salt): COMU incorporates an OxymaPure leaving group, which forms a highly reactive O-acyl active ester.[6] It often shows greater coupling efficiency than HBTU/HATU in difficult contexts and can be used with just one equivalent of base, simplifying the reaction and purification.[6][7]

-

Phosphonium Salts (PyBOP, PyAOP): These reagents, particularly PyAOP, are renowned for their high reactivity and are often successful where uronium salts fail.[5][8] They activate the carboxyl group to form an acyloxy-phosphonium cation, which is a potent acylating agent.[5]

-

Acyl Fluorides: For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride is a superior strategy. The small size of the fluoride ion makes it an ideal activating group for hindered couplings, minimizing steric clash during the reaction.[8][9]

Q2: I'm seeing significant epimerization (racemization) at the C-terminal residue adjacent to my N-alkyl glycine coupling site. How can I minimize this?

A2: Understanding and Preventing Epimerization

Epimerization is a critical side reaction where the stereochemistry of the activated amino acid inverts (L to D). This occurs primarily through two base-mediated mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[10] The proton on the alpha-carbon of this intermediate is acidic and easily abstracted by base, leading to loss of stereochemical integrity.[10] Sterically hindered couplings, which require longer reaction times and often stronger conditions, are particularly susceptible.[11]

Strategies to Suppress Epimerization:

-

Choice of Base: Avoid strong, non-hindered bases like DBU or TEA if possible. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum amount of base necessary to facilitate the reaction.[10]

-

Minimize Pre-activation Time: Do not allow the mixture of the amino acid, coupling reagent, and base to sit for an extended period before adding it to the amine component. A longer pre-activation time increases the opportunity for oxazolone formation.[10]

-

Reaction Temperature: Perform the coupling at room temperature or below. Elevated temperatures increase the rate of all reactions, including epimerization.[10][11]

-

Solvent Choice: Use a less polar solvent if reagent solubility allows. A mixture of DMF and DCM can sometimes be beneficial, as highly polar aprotic solvents like pure DMF can stabilize intermediates that lead to epimerization.[10]

-

Coupling Reagent Additive: Reagents that include HOAt or OxymaPure (like HATU and COMU) are superior at suppressing racemization compared to those based on HOBt (like HBTU).[4][12]

Q3: My N-alkyl glycine or the growing peptoid chain is poorly soluble, leading to incomplete reactions. What solvent systems are recommended?

A3: The Importance of Solvation

Poor solvation is a major contributor to failed couplings. If the resin-bound peptide chain collapses or aggregates, reactive sites become inaccessible, regardless of how potent your coupling reagent is.[8]

Recommended Solvent Strategies:

-

NMP over DMF: For many "difficult" sequences, N-methylpyrrolidone (NMP) is a superior solvating solvent compared to Dimethylformamide (DMF).[8]

-

Solvent Mixtures: A combination of solvents can disrupt secondary structures and improve solvation. A mixture of DCM/DMF/NMP (1:1:1) has proven effective in many cases.[8]

-

"Magic" Mixtures: For highly problematic sequences, cocktails containing solvents like TFE (trifluoroethanol) or HFIP (hexafluoroisopropanol) can be used, but their compatibility with the solid support and reaction conditions must be carefully considered.

Comparative Data & Decision Making

To aid in selecting the appropriate strategy, the following table summarizes the relative performance of common coupling reagents for hindered systems.

| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages for N-Alkyl Glycine |

| HBTU / TBTU | OBt Ester | Moderate | Cost-effective, but often insufficient for hindered couplings.[8][12] |

| HCTU | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[8] |

| HATU / PyAOP | OAt Ester | Very High | OAt is a superior leaving group; highly effective for hindered residues.[5][12] |

| COMU | Oxyma Ester | Very High | High efficiency, improved safety profile (non-explosive), and requires less base.[6][7] |

| PyBOP | OBt Ester | High | Phosphonium-based; strong activator with low racemization risk.[5] |

Visual Workflow: Troubleshooting a Failed N-Alkyl Glycine Coupling

The following diagram outlines a logical workflow for troubleshooting and optimizing a difficult coupling reaction.

Caption: A decision tree for troubleshooting low coupling yields.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the first-line alternative to standard HBTU/HATU couplings for N-alkyl glycines.

-

Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:

-

Fmoc-protected amino acid (3 equivalents, 0.3 mmol)

-

COMU (2.9 equivalents, 0.29 mmol)

-

A suitable base like DIPEA (4 equivalents, 0.4 mmol) in DMF (approx. 2 mL).

-

-

Pre-activation: Gently agitate the activation solution for 1-3 minutes at room temperature. Crucially, do not exceed 5 minutes to minimize potential side reactions.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., coupling onto an N-alkyl residue), extending the time to 4 hours or performing a double coupling is advisable.[2]

-

Monitoring & Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or bromophenol blue test for secondary amines).[1][2] Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This method is reserved for cases where even the most potent onium/phosphonium salt reagents fail.

-

Acid Fluoride Formation:

-

Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents).

-

Add a non-nucleophilic base like DIPEA or collidine (1.5 equivalents).

-

Stir the reaction at 0 °C for 30-60 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (look for a strong carbonyl stretch around 1840 cm⁻¹).

-

-

Coupling Reaction:

-

In a separate vessel, ensure the N-terminal amine of the resin-bound peptide is deprotected and washed.

-

Carefully add the solution containing the freshly prepared acyl fluoride to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Washing: Drain the reaction solution and wash the resin extensively with DCM (3x) and DMF (3x) to remove all byproducts.

Frequently Asked Questions (FAQs)

-

Q: Can I use microwave-assisted peptide synthesis (MA-SPPS) for N-alkyl glycine couplings?

-

A: Absolutely. Microwave energy is highly effective at overcoming the activation barrier for difficult couplings and can significantly reduce reaction times while improving purity.[8] It is an excellent strategy for sterically hindered residues.

-

-

Q: Besides the incoming amino acid, what else contributes to steric hindrance?

-

Q: Is "double coupling" always the answer for low yields?

-

A: Double coupling, which involves repeating the coupling step with a fresh batch of activated amino acid, is a very common and effective method to drive a difficult reaction to completion.[2] However, if the primary issue is profound steric hindrance, simply repeating the coupling with an insufficiently reactive reagent may not be enough. It is often more effective to switch to a more potent reagent first.

-

-

Q: What is peptoid synthesis by the "submonomer" method?

-

A: The submonomer method, pioneered by Zuckermann, is a highly efficient way to synthesize peptoids (poly-N-substituted glycines).[14] It involves a two-step monomer addition cycle: first, an acylation step with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine of choice. This method allows for a vast diversity of side chains to be introduced onto the glycine backbone.[14]

-

References

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- BenchChem. (2025). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.

- PMC. (2016, November 2). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity.

- (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- ACS Publications. (n.d.). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.